molecular formula C23H21N3O3 B4900948 (2-methyl-4-(phenylamino)-3,4-dihydroquinolin-1(2H)-yl)(2-nitrophenyl)methanone

(2-methyl-4-(phenylamino)-3,4-dihydroquinolin-1(2H)-yl)(2-nitrophenyl)methanone

Cat. No.: B4900948
M. Wt: 387.4 g/mol
InChI Key: LDONLUZOKCSXAX-UHFFFAOYSA-N
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Description

(2-methyl-4-(phenylamino)-3,4-dihydroquinolin-1(2H)-yl)(2-nitrophenyl)methanone is an organic compound that belongs to the class of quinoline derivatives

Properties

IUPAC Name

(4-anilino-2-methyl-3,4-dihydro-2H-quinolin-1-yl)-(2-nitrophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N3O3/c1-16-15-20(24-17-9-3-2-4-10-17)18-11-5-7-13-21(18)25(16)23(27)19-12-6-8-14-22(19)26(28)29/h2-14,16,20,24H,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDONLUZOKCSXAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(C2=CC=CC=C2N1C(=O)C3=CC=CC=C3[N+](=O)[O-])NC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-methyl-4-(phenylamino)-3,4-dihydroquinolin-1(2H)-yl)(2-nitrophenyl)methanone typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Quinoline Core: This can be achieved through a Povarov reaction, where an aniline derivative reacts with an aldehyde and an alkene.

    Substitution Reactions: Introduction of the phenylamino group can be done via nucleophilic substitution reactions.

    Final Coupling: The nitrophenyl group can be introduced through a coupling reaction, such as a Suzuki or Heck reaction.

Industrial Production Methods

Industrial production of such compounds often involves optimization of the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group or the phenylamino group.

    Reduction: The nitro group can be reduced to an amine under suitable conditions.

    Substitution: Various substitution reactions can occur, especially on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using tin(II) chloride.

    Substitution: Halogenation using bromine or chlorination using thionyl chloride.

Major Products

    Oxidation: Formation of quinoline N-oxide.

    Reduction: Conversion of the nitro group to an amino group.

    Substitution: Introduction of halogen atoms or other substituents on the aromatic rings.

Scientific Research Applications

Chemistry

    Catalysis: Quinoline derivatives are often used as ligands in catalytic reactions.

    Materials Science: These compounds can be used in the development of organic semiconductors.

Biology

    Antimicrobial Agents: Quinoline derivatives are studied for their potential as antibacterial and antifungal agents.

    Anticancer Agents: Some derivatives have shown promise in inhibiting cancer cell growth.

Medicine

    Drug Development: The compound can be a lead compound for the development of new pharmaceuticals.

Industry

    Dyes and Pigments: Quinoline derivatives are used in the production of dyes and pigments.

Mechanism of Action

The mechanism of action of (2-methyl-4-(phenylamino)-3,4-dihydroquinolin-1(2H)-yl)(2-nitrophenyl)methanone would depend on its specific application. For example, as an antimicrobial agent, it might inhibit bacterial enzymes or disrupt cell membranes. As an anticancer agent, it could interfere with DNA replication or induce apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    Quinoline: The parent compound of many derivatives.

    Chloroquine: A well-known antimalarial drug.

    Quinacrine: Another antimalarial and antiparasitic agent.

Uniqueness

(2-methyl-4-(phenylamino)-3,4-dihydroquinolin-1(2H)-yl)(2-nitrophenyl)methanone is unique due to its specific substitution pattern, which can impart distinct biological activities and chemical properties compared to other quinoline derivatives.

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